ethyl 1-(4-methylbenzenesulfonyl)-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Efsevin is a synthetic compound that has garnered significant attention for its potential in antiarrhythmic therapy. It has been identified to suppress arrhythmogenesis in models of cardiac arrhythmia by modulating the voltage-dependent anion channel 2 (VDAC2) in the outer mitochondrial membrane .
Preparation Methods
The synthesis of efsevin involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are detailed in various research publications. Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
Efsevin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Efsevin has a wide range of scientific research applications. In chemistry, it is used to study the modulation of ion channels and mitochondrial function. In biology, it is used to investigate the role of VDAC2 in cellular processes. In medicine, efsevin is being explored as a potential therapeutic agent for cardiac arrhythmias. In industry, it is used in the development of new drugs and therapeutic strategies .
Mechanism of Action
Efsevin exerts its effects by directly interacting with VDAC2 in the outer mitochondrial membrane. This interaction enhances mitochondrial calcium uptake and modulates the gating of the channel. The molecular targets and pathways involved include the binding of efsevin to a specific pocket within VDAC2, leading to changes in the channel’s conductance and open probability .
Comparison with Similar Compounds
Efsevin is unique in its ability to modulate VDAC2 and enhance mitochondrial calcium uptake. Similar compounds include other antiarrhythmic agents that target ion channels, but efsevin’s specific interaction with VDAC2 sets it apart. Other similar compounds include those that modulate mitochondrial function and calcium homeostasis .
Properties
Molecular Formula |
C20H21NO4S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonyl-2-phenyl-2,5-dihydropyrrole-3-carboxylate |
InChI |
InChI=1S/C20H21NO4S/c1-3-25-20(22)18-13-14-21(19(18)16-7-5-4-6-8-16)26(23,24)17-11-9-15(2)10-12-17/h4-13,19H,3,14H2,1-2H3 |
InChI Key |
QMRVCOQYPZTTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CCN(C1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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